L-Tyrosine 1,1-dimethylethyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

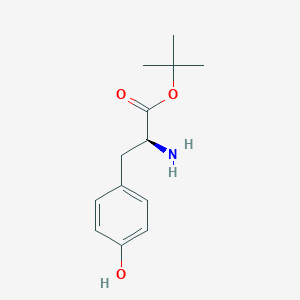

tert-butyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)11(14)8-9-4-6-10(15)7-5-9/h4-7,11,15H,8,14H2,1-3H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIGHFXIWRPMGSA-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301297192 | |

| Record name | L-Tyrosine 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301297192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16874-12-7 | |

| Record name | L-Tyrosine 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16874-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Tyrosine 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301297192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl L-tyrosinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to L-Tyrosine 1,1-dimethylethyl ester

Prepared by: Gemini, Senior Application Scientist

Abstract

L-Tyrosine 1,1-dimethylethyl ester, also known as L-Tyrosine tert-butyl ester, is a pivotal derivative of the amino acid L-Tyrosine. Its strategic value in synthetic chemistry, particularly in peptide synthesis and drug development, stems from the temporary protection of the carboxylic acid group by a sterically hindering tert-butyl moiety. This guide provides a comprehensive overview of its core properties, synthesis, characterization, and applications, tailored for researchers and professionals in the chemical and pharmaceutical sciences. We will explore the causality behind its synthetic route and the self-validating protocols for its quality assessment, ensuring a robust understanding for its practical application.

Introduction: The Strategic Role of the Tert-butyl Ester

L-Tyrosine is a non-essential amino acid featuring a reactive phenolic hydroxyl group and a nucleophilic alpha-amino group, in addition to its carboxylic acid function.[1] In multi-step syntheses, such as the assembly of a peptide chain, the carboxylic acid must be masked to prevent it from reacting out of turn, for instance, during the activation of another amino acid's carboxyl group for amide bond formation.

The 1,1-dimethylethyl (tert-butyl) ester serves as an ideal protecting group for this purpose. Its primary advantage lies in its stability under a wide range of conditions, including the basic conditions often used for Nα-Fmoc deprotection in solid-phase peptide synthesis (SPPS), while being readily removable under mild acidic conditions.[2] This differential stability is the cornerstone of its utility, allowing for orthogonal deprotection strategies that are fundamental to modern synthetic chemistry.[2][3] This guide will delve into the essential technical details of this valuable synthetic building block.

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective use in a laboratory setting. This compound is typically a white to pale cream crystalline powder.[2][4] Key quantitative data are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₉NO₃ | [2] |

| Molecular Weight | 237.29 g/mol | [2] |

| CAS Number | 16874-12-7 | [2][4] |

| Appearance | White to off-white/pale cream crystalline powder | [2][4] |

| Melting Point | 141-144 °C | [2] |

| Optical Rotation [α]²⁰/D | +23° to +27° (c=2 in Ethanol) | [2][4] |

| Purity (Typical) | ≥98% (HPLC), ≥99.0% (NT) | [4] |

| Storage Conditions | 2-8°C, Store in a dry place | [2][4] |

These properties dictate the compound's handling, storage, and application. The defined melting point range is a primary indicator of purity, while the specific optical rotation confirms the retention of the L-stereochemistry, which is critical for biological applications.

Synthesis and Purification

The most common and direct method for the synthesis of this compound is the Fischer-Speier esterification of L-Tyrosine. This acid-catalyzed reaction utilizes an excess of a tert-butyl source, typically isobutylene or tert-butanol, in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Causality in Synthesis: The mechanism involves the protonation of the carboxylic acid by the strong acid catalyst, which enhances its electrophilicity. A molecule of isobutylene then acts as a nucleophile, attacking the protonated carbonyl carbon to form a stable tert-butyl carbocation intermediate, which is then trapped by the carboxylate. The use of excess isobutylene drives the equilibrium towards the product. The workup is designed to neutralize the acid catalyst and remove unreacted starting materials, yielding the desired ester.

Below is a generalized workflow for the synthesis and subsequent purification.

Caption: Generalized workflow for the synthesis and purification of this compound.

Analytical Characterization: A Self-Validating Protocol

Confirming the identity and purity of the synthesized material is a critical, self-validating step in any synthetic protocol. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Identification

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation. The spectrum will exhibit characteristic signals:

-

A singlet at ~1.4 ppm integrating to 9 protons, corresponding to the magnetically equivalent protons of the tert-butyl group.[5]

-

Aromatic protons of the tyrosine ring appearing as two doublets between ~6.7 and ~7.1 ppm.

-

Multiplets for the α- and β-protons of the amino acid backbone, typically between ~3.0 and ~4.0 ppm.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of functional groups. Key stretches include:

-

A strong C=O stretch for the ester carbonyl around 1730-1740 cm⁻¹.

-

N-H stretches for the primary amine around 3300-3400 cm⁻¹.

-

A broad O-H stretch for the phenolic hydroxyl group around 3200-3500 cm⁻¹.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. The spectrum should show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 238.3.

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the gold standard for assessing purity. Using a C18 column with a gradient of water and acetonitrile (both typically containing 0.1% TFA) will allow for the separation of the product from starting material and any byproducts. A purity of >98% is generally expected for research-grade material.[4]

-

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative method to monitor reaction progress and check purity. A typical mobile phase would be a mixture of dichloromethane and methanol (e.g., 9:1 v/v).

The following diagram outlines a logical workflow for the complete analytical validation of a synthesized batch.

Caption: Self-validating analytical workflow for identity and purity confirmation.

Key Applications in Research and Development

The primary application of this compound is as a protected building block in peptide synthesis.[2]

-

Peptide Synthesis: In both solution-phase and solid-phase peptide synthesis (SPPS), it serves to introduce a tyrosine residue into a growing peptide chain.[2] The tert-butyl ester prevents the carboxyl group from interfering with the coupling reaction. It is particularly valuable in Fmoc-based SPPS, where the final cleavage from the resin and deprotection of side-chain protecting groups (including the tert-butyl ester) is accomplished in a single step using a strong acid cocktail (e.g., TFA).[2][3]

-

Drug Development: As a derivative of a natural amino acid, it is used in the synthesis of peptidomimetics and other small molecules targeting various biological pathways. The enhanced solubility and stability conferred by the ester group can be advantageous in certain synthetic routes.[4]

-

Neurochemical Research: L-Tyrosine is a precursor to neurotransmitters like dopamine.[4] Its derivatives are sometimes used in neurochemical research to study these pathways, with the ester group potentially aiding in transport or modifying pharmacological properties.[4]

Solubility and Stability

For practical laboratory use, solubility and stability are paramount.

-

Solubility: L-Tyrosine itself has very low solubility in neutral water (0.45 mg/mL).[1] The tert-butyl ester derivative exhibits improved solubility in many organic solvents, such as ethanol, methanol, and ethyl acetate, which is advantageous for synthetic reactions.[4] It remains poorly soluble in water.

-

Stability: The compound is stable under standard storage conditions (2-8°C, dry).[2] The tert-butyl ester is notably stable to basic and nucleophilic conditions but is labile to strong acids. This lability is intentionally exploited for its removal post-synthesis. Prolonged exposure to strong acids at room temperature will lead to cleavage of the ester bond, regenerating L-Tyrosine.

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.[6]

-

Handling: Avoid inhalation of the powder by handling it in a well-ventilated area or a fume hood. Prevent contact with skin and eyes.[6] In case of contact, rinse thoroughly with water.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended).[2][4] It is classified as a combustible solid.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use for complete safety and disposal information.

Conclusion

This compound is more than just a derivative; it is a strategically designed tool for synthetic chemists. The tert-butyl ester provides robust protection of the carboxylic acid, enabling the controlled and efficient synthesis of complex peptides and other molecules. Its well-defined physicochemical properties, established synthetic routes, and clear analytical profile make it a reliable and indispensable reagent. By understanding the causality behind its use and adhering to self-validating analytical protocols, researchers can confidently incorporate this building block into their synthetic endeavors, advancing the frontiers of drug discovery and biochemical research.

References

- Vertex AI Search. (n.d.). L-Tyrosine tert-butyl ester.

- Sigma-Aldrich. (n.d.). L-Tyrosine tert-butyl ester >= 99.0 NT 16874-12-7.

- Chem-Impex. (n.d.). L-Tyrosine tert-butyl ester.

- ResearchGate. (n.d.). Synthesis of Perfluoro-tert-butyl Tyrosine, for Application in 19F NMR, via a Diazonium-Coupling Reaction.

- Fisher Scientific. (n.d.). Safety Data Sheet.

- (n.d.). Amino Acid Derivatives for Peptide Synthesis.

- Anderson, G. W., & Callahan, F. M. (n.d.). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society.

- Sigma-Aldrich. (n.d.). L-Tyrosine in Cell Culture.

Sources

L-Tyrosine 1,1-Dimethylethyl Ester: A Comprehensive Physicochemical and Application Guide for Drug Development Professionals

Abstract

L-Tyrosine 1,1-dimethylethyl ester, commonly known as L-Tyrosine tert-butyl ester, is a pivotal derivative of the proteinogenic amino acid L-Tyrosine. Its strategic importance in pharmaceutical and biochemical research stems from the introduction of the tert-butyl ester moiety, which fundamentally alters the parent molecule's physicochemical properties. This modification enhances solubility in organic solvents and provides a robust, yet selectively cleavable, protecting group for the carboxylic acid functionality. These attributes make it an indispensable tool in modern peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS), and in the development of novel therapeutic agents. This guide offers an in-depth exploration of the core physicochemical characteristics, spectroscopic profile, synthesis, and analytical validation of this compound, providing researchers and drug development professionals with a practical and authoritative resource.

Compound Identification and Chemical Structure

Precise identification is the cornerstone of reproducible science. The following identifiers and structural representation define this compound.

-

IUPAC Name: (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid 1,1-dimethylethyl ester

-

Common Synonyms: L-Tyrosine tert-butyl ester, H-Tyr-OtBu, L-Tyr-OtBu[1]

-

InChI Key: DIGHFXIWRPMGSA-NSHDSACASA-N

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: Suspend L-Tyrosine (1.0 eq) in a suitable solvent such as 1,4-dioxane or dichloromethane in a pressure-rated vessel.

-

Catalyst Addition: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (e.g., 0.1-0.2 eq) as the catalyst.

-

Reactant Introduction: Seal the vessel and introduce isobutylene gas or condensed liquid isobutylene (2-4 eq).

-

Reaction: Allow the mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

Workup: Carefully vent the vessel and quench the reaction by slowly pouring the mixture into a cold, saturated solution of sodium bicarbonate to neutralize the acid.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a pure crystalline solid.

-

Validation: Confirm the identity and purity of the final product using NMR, MS, and HPLC as described above.

Protocol 2: Purity Assessment by Reverse-Phase HPLC

This protocol provides a reliable method for determining the purity of the synthesized ester.

Caption: Analytical workflow for purity assessment by HPLC.

Step-by-Step Methodology:

-

System: An HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 10% to 90% Mobile Phase B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 275 nm (due to the phenolic chromophore).

-

Sample Preparation: Prepare a sample solution of ~1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

-

Analysis: Inject the sample and integrate the peak area of the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Stability and Storage

-

Chemical Stability: The compound is generally stable under neutral and basic conditions. Its primary degradation pathway is acid-catalyzed hydrolysis, which cleaves the ester bond to revert the molecule to L-Tyrosine and isobutylene. [2][3]This sensitivity to acid is a designed feature for its use as a protecting group. Exposure to strong oxidizing agents should also be avoided as the phenolic ring is susceptible to oxidation.

-

Storage Recommendations: To ensure long-term integrity, this compound should be stored in a well-sealed container at refrigerated temperatures (2-8°C) and protected from moisture to prevent hydrolysis. [1][2]

Conclusion

This compound is more than a simple derivative; it is an enabling tool for chemical innovation in drug discovery. Its well-defined physicochemical properties—most notably its crystalline nature, enhanced organic solubility, and specific acid lability—provide chemists with a reliable and versatile building block for the synthesis of complex peptides and pharmaceutical intermediates. A thorough understanding of its spectroscopic fingerprint, synthetic pathways, and stability profile, as detailed in this guide, is essential for its effective and reproducible application in the laboratory.

References

- PubChem. (n.d.). L-Tyrosine. National Center for Biotechnology Information.

- Gelves, G. A., et al. (2025). Tyrosine alkyl esters as prodrug: The structure and intermolecular interactions of L-tyrosine methyl ester compared to L-tyrosine and its ethyl and n-butyl esters. ResearchGate.

- Google Patents. (2021). CN112920086A - Preparation method of L-tyrosine derivative.

- PubChem. (n.d.). L-Tyrosine ethyl ester. National Center for Biotechnology Information.

- Elbashir, A. A., et al. (2015). Spectrophotometric methods for the determination of L-tyrosine in pharmaceutical formulations. ResearchGate.

- Cheméo. (n.d.). Tyrosine (CAS 60-18-4).

- NIST. (n.d.). L-Tyrosine, 3TMS derivative. NIST Chemistry WebBook.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000158).

- NIST. (n.d.). Tyrosine. NIST Chemistry WebBook.

- Chemistry Stack Exchange. (2020). The Solubility of Tyrosine.

- Allied Academies. (n.d.). Spectrophotometric methods for the determination of L-tyrosine in pharmaceutical formulation.

- Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000051 - L-Tyrosine.

- ResearchGate. (n.d.). FT-IR spectra of (a) pure L-tyrosine....

- Bryndal, I., et al. (2006). Comparison of the methyl ester of L-tyrosine hydrochloride and its methanol monosolvate. Acta Crystallographica Section C, 62(Pt 3), o111-4.

- Charles University. (n.d.). HPLC Evaluation of Tyrosine and its Metabolites.

- Shi, J., et al. (2021). The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. ResearchGate.

- SpectraBase. (n.d.). L-Tyrosine ethyl ester.

- Comptes Rendus de l'Académie des Sciences. (2024). l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds.

- ResearchGate. (n.d.). Solubility of d-Tryptophan and l-Tyrosine in Several Organic Solvents: Determination and Solvent Effect.

- PubChem. (n.d.). DL-Tyrosine ethyl ester hydrochloride. National Center for Biotechnology Information.

- BioProcess International. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways.

- NIST. (n.d.). L-tyrosine, n-benzoyl-3,5-diiodo-, ethyl ester. NIST Chemistry WebBook.

- Chemcasts. (n.d.). l-m-Tyrosine (CAS 587-33-7) Properties.

- ResearchGate. (2025). Comprehensive Determination of Protein Tyrosine pKa Values for Photoactive Yellow Protein Using Indirect 13C NMR Spectroscopy.

- Google Patents. (2014). CN103833593A - Method for preparing N-(9-fluorenylmethoxy carbony)-O-tertiary butyl-L-tyrosine.

- NIST. (n.d.). Tyrosine. NIST Chemistry WebBook.

Sources

An In-depth Technical Guide to L-Tyrosine 1,1-dimethylethyl ester and its Derivatives: Structures, Properties, and Applications in Research and Development

This technical guide is designed for researchers, scientists, and professionals in drug development. It aims to provide a comprehensive overview of L-Tyrosine derivatives involving the 1,1-dimethylethyl (tert-butyl) group, clarifying common ambiguities in nomenclature and detailing their chemical structures, properties, and applications. The information presented herein is grounded in established scientific literature and databases to ensure technical accuracy and reliability.

Introduction: Deconstructing the Ambiguity of "L-Tyrosine 1,1-dimethylethyl ester"

The nomenclature "this compound" can be ambiguous as the 1,1-dimethylethyl (tert-butyl) group can be located at different positions on the L-Tyrosine molecule. L-Tyrosine possesses three reactive functional groups amenable to modification: the carboxylic acid, the primary amine, and the phenolic hydroxyl group. Consequently, the term "this compound" could refer to several distinct chemical entities. This guide will address the most common and synthetically relevant of these derivatives, providing clarity on their specific structures and associated CAS numbers.

The primary interpretations of "this compound" are:

-

L-Tyrosine tert-butyl ester : The 1,1-dimethylethyl group forms an ester with the carboxylic acid.

-

O-tert-butyl-L-tyrosine : The 1,1-dimethylethyl group forms an ether with the phenolic hydroxyl group.

-

N-Boc-L-tyrosine : The 1,1-dimethylethyl group is part of a tert-butyloxycarbonyl (Boc) protecting group on the amine.

-

Multiply-substituted derivatives : Combinations of the above, often used in multi-step organic synthesis.

This guide will focus on the structures, properties, and applications of these key derivatives, which are of significant interest in peptide synthesis and drug discovery.

Core Structures and Physicochemical Properties

A clear understanding of the distinct structures and their properties is fundamental for their appropriate application in research and development.

L-Tyrosine tert-butyl ester

This derivative features a tert-butyl ester protecting group on the carboxylic acid moiety of L-Tyrosine. This modification increases the lipophilicity of the molecule and is a common strategy in peptide synthesis to temporarily block the reactivity of the C-terminus.

-

Chemical Structure:

Caption: 2D structure of this compound.

-

Physicochemical Data Summary:

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid 1,1-dimethylethyl ester | PubChem[1] |

| CAS Number | Not explicitly found, but CID 6950582 in PubChem | PubChem[1] |

| Molecular Formula | C13H19NO3 | PubChem[1] |

| Molecular Weight | 237.29 g/mol | PubChem[1] |

O-tert-butyl-L-tyrosine Methyl Ester

In this derivative, the phenolic hydroxyl group is protected by a tert-butyl ether, and the carboxylic acid is esterified with a methyl group. The tert-butyl ether is stable to a wide range of reagents but can be removed under acidic conditions.

-

Chemical Structure:

Caption: 2D structure of L-Tyrosine, O-(1,1-dimethylethyl)-, methyl ester.

-

Physicochemical Data Summary:

| Property | Value | Source |

| Synonym | L-Tyrosine, O-(1,1-dimethylethyl)-, methyl ester | ChemBK[2] |

| CAS Number | 52616-82-7 | ChemBK[2] |

| Molecular Formula | C14H21NO3 | ChemBK[2] |

| Appearance | Powder | ChemBK[2] |

Fully Protected L-Tyrosine Derivative

A common derivative in chemical synthesis is one where multiple functional groups are protected. An example is L-Tyrosine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-, 1,1-dimethylethyl ester, where the hydroxyl group has a tert-butyl ether, the amine has a benzyloxycarbonyl (Z or Cbz) group, and the carboxylic acid has a tert-butyl ester.

-

Chemical Structure:

Caption: 2D structure of a fully protected L-Tyrosine derivative.

-

Physicochemical Data Summary:

| Property | Value | Source |

| IUPAC Name | L-Tyrosine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-, 1,1-dimethylethyl ester | Guidechem[3] |

| CAS Number | 17083-17-9 | Guidechem[3], Smolecule[4] |

| Molecular Formula | C25H33NO5 | Guidechem[3], Smolecule[4] |

| Molecular Weight | 427.53 g/mol | Guidechem[3], Smolecule[4] |

Synthesis and Experimental Protocols

The synthesis of L-Tyrosine derivatives with 1,1-dimethylethyl groups typically involves the protection of one or more of its functional groups. The choice of protecting group and the reaction conditions are critical for achieving high yields and purity.

General Workflow for the Synthesis of Protected L-Tyrosine Derivatives

The synthesis of a specifically protected L-Tyrosine derivative is a multi-step process that requires careful planning of the protecting group strategy. The following diagram illustrates a conceptual workflow.

Caption: A generalized workflow for the synthesis of protected L-Tyrosine derivatives.

Exemplary Protocol: Esterification of L-Tyrosine

The esterification of the carboxylic acid group of L-Tyrosine is a common first step in a multi-step synthesis.

Objective: To synthesize L-Tyrosine methyl ester hydrochloride. While not a tert-butyl ester, the principle is similar and widely documented.

Materials:

-

L-Tyrosine

-

Methanol (anhydrous)

-

Thionyl chloride or Hydrogen chloride (gas)

-

Diethyl ether

Procedure:

-

Suspend L-Tyrosine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The flask should be cooled in an ice bath.

-

Slowly add thionyl chloride dropwise to the cooled suspension. Alternatively, bubble dry hydrogen chloride gas through the solution. This step is exothermic and generates corrosive gases; it must be performed in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature until the L-Tyrosine has completely dissolved. The reaction can be gently heated to reflux to ensure completion.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be precipitated by the addition of diethyl ether and collected by filtration.

-

Wash the solid product with cold diethyl ether and dry under vacuum to yield L-Tyrosine methyl ester hydrochloride as a white solid.[5][6]

Causality: The acidic conditions protonate the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. The hydrochloride salt of the product is typically formed, which aids in its precipitation and purification.

Applications in Drug Development and Research

Derivatives of L-Tyrosine with 1,1-dimethylethyl groups are valuable tools in medicinal chemistry and drug development.

-

Peptide Synthesis: Tert-butyl based protecting groups (esters for carboxyl groups, ethers for hydroxyls, and Boc for amines) are orthogonal to many other protecting groups, allowing for selective deprotection during the stepwise synthesis of complex peptides.

-

Prodrugs: Esterification of L-Tyrosine can increase its bioavailability.[7] For instance, L-tyrosine methyl ester has been studied as a prodrug to increase brain tyrosine levels.[7] The ester linkage can be cleaved in vivo by esterases to release the active L-Tyrosine.

-

Pharmacological Scaffolds: The L-Tyrosine backbone is present in numerous biologically active compounds. Its derivatives serve as versatile scaffolds for the synthesis of novel therapeutic agents, including those with antibacterial and antiproliferative activities.[8]

-

Neuroscience Research: L-Tyrosine is a precursor to the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine.[9] Its derivatives are used in research to study the effects of increased tyrosine availability on cognitive function and mood.[10]

Conclusion

The term "this compound" is chemically imprecise. A thorough understanding of the potential isomeric structures is crucial for researchers and drug development professionals. This guide has elucidated the common derivatives, including the tert-butyl ester, O-tert-butyl ether, and fully protected forms, providing their specific CAS numbers, structures, and physicochemical properties. The strategic use of 1,1-dimethylethyl protecting groups is a cornerstone of modern organic synthesis, particularly in the fields of peptide chemistry and medicinal chemistry, enabling the construction of complex molecules with therapeutic potential. The provided synthetic workflow and exemplary protocol offer a practical insight into the laboratory preparation of these valuable compounds.

References

- PubChem. This compound. [Link]

- PubChem. L-Tyrosine, N-(1,1-dimethylethoxy)carbonyl-. [Link]

- PrepChem.com. Synthesis of L-tyrosine. [Link]

- Wikipedia. Tyrosine. [Link]

- Comptes Rendus Chimie. l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds. [Link]

- Journal of Organic Chemistry. Organic Chemistry of L-Tyrosine. 1.

- PubChem. L-Tyrosine. [Link]

- Google Patents.

- PubMed. Brain tyrosine increases after treating with prodrugs: comparison with tyrosine. [Link]

- Cheméo. Tyrosine (CAS 60-18-4) - Chemical & Physical Properties. [Link]

- ChemBK. L-Tyrosine, 5-[[(1,1-dimethylethoxy)

- Comptes Rendus Chimie. l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds. [Link]

- ChemBK. L-Tyrosine, O-(1,1-dimethylethyl)-, methyl ester. [Link]

Sources

- 1. This compound | C13H19NO3 | CID 6950582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-Tyrosine, O-(1,1-dimethylethyl)-, methyl ester, CasNo.52616-82-7 Shanghai Apeptide Co., Ltd. China (Mainland) [apeptide.lookchem.com]

- 3. Page loading... [guidechem.com]

- 4. Buy L-Tyrosine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-, 1,1-dimethylethyl ester | 17083-17-9 [smolecule.com]

- 5. L -Tyrosine methyl ester 3417-91-2 [sigmaaldrich.com]

- 6. CN112920086A - Preparation method of L-tyrosine derivative - Google Patents [patents.google.com]

- 7. Brain tyrosine increases after treating with prodrugs: comparison with tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 9. Tyrosine - Wikipedia [en.wikipedia.org]

- 10. chemimpex.com [chemimpex.com]

A Technical Guide to the Solubility of L-Tyrosine 1,1-dimethylethyl ester in Common Laboratory Solvents

Abstract

L-Tyrosine 1,1-dimethylethyl ester, a key intermediate in peptide synthesis and a derivative of the amino acid L-Tyrosine, presents a distinct solubility profile due to the introduction of a bulky, lipophilic tert-butyl group. This technical guide provides a comprehensive analysis of its solubility in common laboratory solvents. In the absence of extensive published quantitative data, this document synthesizes theoretical principles, physicochemical property analysis, and comparative data from analogous compounds to offer a predictive solubility framework. Furthermore, a detailed, self-validating experimental protocol is provided for researchers to precisely determine solubility in their own laboratory settings. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various solvent systems.

Introduction: The Impact of Esterification on L-Tyrosine's Physicochemical Properties

L-Tyrosine, a proteinogenic amino acid, is characterized by its zwitterionic nature at physiological pH, possessing both a protonated amino group and a deprotonated carboxyl group, in addition to a polar phenolic hydroxyl group. This structure dictates its solubility, rendering it poorly soluble in water (approximately 0.45 g/L at 25°C) and most organic solvents at neutral pH.[1][2] Its solubility is significantly enhanced in acidic or basic aqueous solutions where it exists as a cation or anion, respectively.[3]

The conversion of L-Tyrosine to its 1,1-dimethylethyl ester (tert-butyl ester) fundamentally alters its key physicochemical properties, thereby transforming its solubility profile. The esterification of the carboxylic acid with a tert-butyl group introduces a significant nonpolar moiety and, crucially, eliminates the ability of the molecule to form a zwitterion. This structural modification has profound implications for its interaction with various solvents. Commercial suppliers often note that this derivative possesses "improved solubility and stability," a claim this guide will explore in detail.[4]

Structural Comparison

Below is a diagram illustrating the key structural differences between L-Tyrosine and its 1,1-dimethylethyl ester derivative.

Sources

A Technical Guide to the Spectral Analysis of L-Tyrosine 1,1-dimethylethyl ester

Introduction: The Significance of L-Tyrosine 1,1-dimethylethyl ester in Research and Development

This compound, also known as L-Tyrosine tert-butyl ester, is a synthetically modified derivative of the non-essential amino acid L-Tyrosine. The strategic addition of a tert-butyl ester group to the carboxylic acid moiety enhances its lipophilicity and stability, making it a valuable building block in peptide synthesis and a key intermediate in the development of various pharmaceutical agents.[1][2] Its application spans from fundamental biochemical research to the formulation of novel therapeutics, where precise structural confirmation is paramount.

This in-depth technical guide provides a comprehensive overview of the essential spectroscopic techniques for the structural elucidation and quality control of this compound. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of the spectral characteristics of this important molecule.

Molecular Structure and Isotopic Distribution

A foundational understanding of the molecular structure is crucial for interpreting spectral data. The workflow below illustrates the process of structural analysis.

Caption: A flowchart outlining the key steps in the structural analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

¹H NMR Spectroscopy: A Proton's Perspective

Expected ¹H NMR Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | Doublet | 2H | Ar-H (ortho to -CH₂) |

| ~6.7-6.9 | Doublet | 2H | Ar-H (meta to -CH₂) |

| ~4.9 (variable) | Singlet | 1H | Ar-OH |

| ~3.6-3.8 | Triplet | 1H | α-CH |

| ~2.8-3.0 | Multiplet | 2H | β-CH₂ |

| ~1.5 (variable) | Singlet | 2H | -NH₂ |

| 1.45 | Singlet | 9H | -C(CH₃)₃ |

Causality in Proton Environments:

The aromatic protons are expected to appear as two distinct doublets due to the para-substitution pattern on the benzene ring. The protons ortho to the electron-donating hydroxyl group will be more shielded and appear at a slightly lower chemical shift than those ortho to the alkyl substituent. The α-proton, being adjacent to the chiral center and the ester group, will likely appear as a triplet due to coupling with the β-protons. The nine protons of the tert-butyl group are chemically equivalent and will therefore appear as a sharp singlet, a characteristic feature in the ¹H NMR spectrum of this molecule.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Expected ¹³C NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O (Ester) |

| ~155 | Ar-C (para to -CH₂) |

| ~130 | Ar-C (ortho to -CH₂) |

| ~128 | Ar-C (ipso to -CH₂) |

| ~115 | Ar-C (meta to -CH₂) |

| ~81 | -C(CH₃)₃ |

| ~57 | α-CH |

| ~38 | β-CH₂ |

| ~28 | -C(CH₃)₃ |

Decoding the Carbon Signals:

The carbonyl carbon of the ester group is the most deshielded and will appear at the lowest field (~175 ppm). The aromatic carbons will have distinct chemical shifts based on their substitution. The quaternary carbon of the tert-butyl group will be found around 81 ppm, while the methyl carbons of this group will be significantly more shielded, appearing around 28 ppm.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum with singlets for each unique carbon atom.

-

A larger number of scans will be necessary for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key structural features. An ATR-IR spectrum for this compound is available in the PubChem database.[3]

FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Broad | O-H stretch (Phenol) and N-H stretch (Amine) |

| 2850-3000 | Medium-Strong | C-H stretch (Aliphatic) |

| ~1735 | Strong | C=O stretch (Ester) |

| 1500-1600 | Medium | C=C stretch (Aromatic) |

| ~1250 | Strong | C-O stretch (Ester) |

| ~830 | Medium | Para-disubstituted benzene (out-of-plane bend) |

Interpreting the Vibrational Fingerprint:

The broad band in the 3300-3500 cm⁻¹ region is indicative of the O-H and N-H stretching vibrations, often overlapping. A strong, sharp peak around 1735 cm⁻¹ is the most characteristic signal for the carbonyl group of the tert-butyl ester. The presence of the aromatic ring is confirmed by the C=C stretching vibrations between 1500 and 1600 cm⁻¹. The strong absorption around 1250 cm⁻¹ is attributed to the C-O stretching of the ester linkage.

Experimental Protocol for FT-IR Data Acquisition (ATR Method)

-

Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of the ATR accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum. The instrument's software will automatically subtract the background to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Expected Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 237 | Molecular Ion [M]⁺ |

| 181 | [M - C₄H₈]⁺ (Loss of isobutylene) |

| 107 | [HOC₆H₄CH₂]⁺ (Benzylic cation) |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

The Logic of Molecular Fragmentation:

Upon electron ionization, the this compound molecule will form a molecular ion with a mass-to-charge ratio (m/z) of 237. A common fragmentation pathway for tert-butyl esters is the loss of a neutral isobutylene molecule (56 Da), which would result in a fragment ion at m/z 181. The most stable fragment is often the benzylic cation at m/z 107, formed by cleavage of the bond between the α and β carbons. The tert-butyl cation at m/z 57 is also a characteristic and often abundant fragment.

Caption: A diagram illustrating the predicted major fragmentation pathways of this compound in an electron ionization mass spectrometer.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Utilize electron ionization (EI) as a common and robust method for generating fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive analysis of this compound requires a synergistic application of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle. While publicly available experimental data for this specific compound is limited, a combination of existing data for related structures and predictive methodologies allows for a confident characterization. The protocols and interpretations provided in this guide serve as a robust framework for researchers and scientists to ensure the identity, purity, and quality of this compound in their critical applications.

References

- SpectraBase. (n.d.). L-TYROSINE-TERT.-BUTYLESTER - Optional[13C NMR] - Chemical Shifts.

- PubChem. (n.d.). This compound.

- ResearchGate. (2025). Structure and Dynamic Properties of Solid l-Tyrosine-Ethylester as Seen by 13C MAS NMR.

- Bioregistry. (n.d.). Spectral Database for Organic Compounds.

- National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Introduction to the Spectral Data Base (SDBS).

- Re3data.org. (2023). Spectral Database for Organic Compounds.

- LookChem. (n.d.). China H-Tyr-OtBu CAS 16874-12-7 L-Tyrosine tert-Butyl Ester Purity.

- SpectraBase. (n.d.). Oxetan-3-ol - Optional[FTIR] - Spectrum.

- LookChem. (n.d.). CAS No.16874-12-7,tert-Butyl L-tyrosinate Suppliers,MSDS download.

- Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000051 - L-Tyrosine.

- Veeprho. (n.d.). Tyrosine Impurity 3-D4.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000158).

- SciSpace. (n.d.). O-tert-Butyltyrosine, an NMR tag for high-molecular-weight systems and measurements of submicromolar ligand binding affinities.

- PubChem. (n.d.). L-Tyrosine.

- ResearchGate. (n.d.). The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode.

- PubMed. (n.d.). 3-Nitrotyrosine butyl ester: a novel derivative to assess tyrosine nitration in rat plasma by liquid chromatography-tandem mass spectrometry detection.

- ResearchGate. (n.d.). FTIR Spectrum of L-tyrosine hydrochloride crystalline powder.

- Springer. (2021). Fragmentation of tyrosine by low-energy electron impact.

- SOAR. (n.d.). MCLAFFERTY REARRANGEMENT OF PEPTIDES AND SUBSTITUENT EFFECTS ON PEPTIDE FRAGMENTATION: THEORETICAL AND EXPERIMENTAL INVESTIGATION.

- SpectraBase. (n.d.). L-Tyrosine ethyl ester.

- Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material.

- NIST WebBook. (n.d.). Tyrosine.

- PubMed. (1995). Site-directed isotope labeling and FTIR spectroscopy: assignment of tyrosine bands in the bR-->M difference spectrum of bacteriorhodopsin.

- PubChem. (n.d.). Boc-Tyr-OtBu.

Sources

- 1. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 2. L-Tyrosine tert-butyl ester [myskinrecipes.com]

- 3. This compound | C13H19NO3 | CID 6950582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 6. Spectral Database for Organic Compounds | re3data.org [re3data.org]

An In-depth Technical Guide to L-Tyrosine 1,1-dimethylethyl ester: Synthesis, Commercial Availability, and Applications in Drug Development

Abstract

L-Tyrosine 1,1-dimethylethyl ester, also known as L-Tyrosine tert-butyl ester, is a critical derivative of the amino acid L-tyrosine, widely employed in the fields of peptide synthesis and medicinal chemistry. The tert-butyl ester moiety serves as a robust protecting group for the carboxylic acid functionality, offering significant stability across a range of reaction conditions while allowing for selective removal under specific acidic environments. This unique combination of stability and lability makes it an invaluable tool for researchers and drug development professionals. This technical guide provides a comprehensive overview of this compound, covering its commercial availability, detailed protocols for its chemical synthesis and purification, methods for analytical characterization, and its key applications in the synthesis of complex peptides and other pharmaceutical compounds.

Introduction: The Significance of L-Tyrosine and Carboxyl Protection

L-Tyrosine is a non-essential amino acid that plays a crucial role in various biological processes, serving as a precursor for the synthesis of several key neurotransmitters, including dopamine, norepinephrine, and epinephrine.[1] Its phenolic side chain also makes it a target for post-translational modifications in proteins. In the realm of chemical synthesis, particularly in the intricate process of building peptide chains, the reactive carboxylic acid and amino groups of amino acids must be temporarily masked or "protected" to prevent unwanted side reactions.[2]

The choice of a protecting group is paramount and is dictated by its ability to withstand the conditions of subsequent reaction steps and to be removed selectively without affecting other parts of the molecule—a concept known as orthogonality. The 1,1-dimethylethyl (tert-butyl) ester is a widely utilized protecting group for the carboxylic acid of L-Tyrosine due to its steric bulk, which confers stability to a variety of reagents, and its susceptibility to cleavage under acidic conditions, a process that typically leaves other common protecting groups intact.[3]

Commercial Availability of this compound

This compound is commercially available from a multitude of chemical suppliers, catering to the needs of researchers and pharmaceutical manufacturers. The product is typically offered as a white to off-white crystalline powder with varying levels of purity, often exceeding 98% as determined by High-Performance Liquid Chromatography (HPLC).[4] It is crucial for researchers to consider the specifications provided by suppliers to ensure the material is suitable for their intended application.

| Supplier | Product Name | CAS Number | Purity | Form | Key Notes |

| Sigma-Aldrich | L-Tyrosine tert-butyl ester | 16874-12-7 | ≥99.0% (NT) | Crystals | Suitable for solution phase peptide synthesis. |

| Chem-Impex | L-Tyrosine tert-butyl ester | 16874-12-7 | ≥ 98% (HPLC) | White to off-white powder | Enhanced solubility and stability for drug formulation.[4] |

| Veeprho | L-Tyrosine tert-butyl ester | 16874-12-7 | Highly characterized | Reference material | Complies with USP, EMA, JP, and BP standards.[5] |

| CymitQuimica | L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-, 1,1-dimethylethyl ester | Not specified for the single ester | 98% | Solid | Also available as the N-Boc protected version (Boc-Tyr-OtBu).[6] |

| Aapptec | Fmoc-Tyr-OtBu | 133852-23-0 | Not specified | Not specified | N-Fmoc protected version for solid-phase peptide synthesis.[7] |

Note: The availability and specifications of these products are subject to change. It is recommended to consult the respective supplier's website for the most current information.

Synthesis and Purification of this compound

While commercially available, in-house synthesis of this compound can be a cost-effective alternative for large-scale requirements or for specific research applications. The most common method for its preparation involves the acid-catalyzed esterification of L-Tyrosine with isobutylene.

Synthesis Workflow

The synthesis process can be broken down into three main stages: esterification, work-up, and purification.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol for Synthesis

Materials:

-

L-Tyrosine

-

Dioxane (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Isobutylene (liquefied or generated in situ)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Hexane

Procedure:

-

Reaction Setup: In a pressure-resistant flask equipped with a magnetic stirrer, suspend L-Tyrosine (1 equivalent) in anhydrous dioxane.

-

Acid Catalyst Addition: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents).

-

Introduction of Isobutylene: Carefully introduce a significant excess of liquefied isobutylene (e.g., 5-10 equivalents) into the cooled reaction mixture. Seal the flask tightly.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 48-72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, carefully vent the excess isobutylene in a well-ventilated fume hood. Cool the reaction mixture in an ice bath.

-

Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the sulfuric acid. Be cautious of gas evolution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification Protocol

The crude this compound is typically purified by crystallization.

Procedure:

-

Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Crystallization: Slowly add hexane to the solution until it becomes slightly turbid.

-

Cooling: Allow the solution to cool to room temperature and then place it in a refrigerator (4°C) to facilitate complete crystallization.

-

Isolation: Collect the crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR | Characteristic peaks for the aromatic protons of the tyrosine ring, the α-proton, the β-protons, and a prominent singlet for the nine equivalent protons of the tert-butyl group. |

| ¹³C NMR | Signals corresponding to the carbonyl carbon of the ester, the aromatic carbons, the α- and β-carbons, and the quaternary and methyl carbons of the tert-butyl group. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated mass of this compound. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. The retention time can be compared to a commercial standard. |

| Melting Point | A sharp melting point range consistent with literature values (approximately 141-144 °C). |

Applications in Research and Drug Development

The primary application of this compound is in peptide synthesis, particularly in the solution-phase synthesis of peptides.[8] The tert-butyl ester group provides robust protection for the C-terminus of the amino acid, allowing for the selective formation of peptide bonds at the N-terminus.

Role in Peptide Synthesis

The stability of the tert-butyl ester to a wide range of reaction conditions, including those used for the removal of other protecting groups like Fmoc and Cbz, makes it a valuable orthogonal protecting group.[3]

Caption: Use of this compound in peptide synthesis.

Stability and Deprotection

The tert-butyl ester is stable to basic conditions and many nucleophiles. Its removal is typically achieved by treatment with strong acids such as trifluoroacetic acid (TFA).[9] The mechanism of deprotection involves the protonation of the ester oxygen, followed by the elimination of the stable tert-butyl cation, which is then quenched to form isobutylene.[9]

Selective deprotection can be achieved in the presence of other acid-labile groups by carefully controlling the reaction conditions.[10]

Conclusion

This compound is a cornerstone molecule for chemists and researchers in the field of drug discovery and development. Its commercial availability, coupled with well-established synthetic routes, makes it readily accessible. The unique stability and selective lability of the tert-butyl ester protecting group provide the necessary orthogonality for the construction of complex peptides and other biologically active molecules. A thorough understanding of its synthesis, purification, and reactivity is essential for its effective utilization in the laboratory.

References

- Preparation method of L-tyrosine derivative. CN112920086A.

- Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. Journal of Organic Chemistry.

- Biosynthesis, Characterization, and Bioactivity of L-Alanyl-L-tyrosine in Promoting Melanin Synthesis. PubMed. [Link]

- L-Tyrosine, O-(1,1-dimethylethyl)-, methyl ester CAS NO.52616-82-7. Guidechem.

- t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society. [Link]

- Deprotection of the t-butyl ester group.

- Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Science. [Link]

- Method for preparing N-(9-fluorenylmethoxy carbony)-O-tertiary butyl-L-tyrosine. CN103833593A.

- Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. The Journal of Organic Chemistry. [Link]

- Spectrophotometric methods for the determination of L-tyrosine in pharmaceutical formulations.

- L-Tyrosine tert-butyl ester | CAS 16874-12-7. Veeprho. [Link]

- Amino Acid Deriv

- Identification and Partial Characterization of an L-Tyrosine Aminotransferase (TAT)

- Synthesis of N-tert-Butyloxycarbonyl-3-nitro-l-tyrosine Methyl Ester. ScienceDirect. [Link]

- tert-Butyl Esters. Organic Chemistry Portal. [Link]

- A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential. Digital Commons @ Michigan Tech.

- What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. [Link]

- Synthesis of Perfluoro-tert-butyl Tyrosine, for Application in 19F NMR, via a Diazonium Coupling Reaction. PMC. [Link]

- Rapid Synthesis of Boc-2′,6′-dimethyl- l -tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics.

- Supporting Inform

- l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds. Comptes Rendus de l'Académie des Sciences.

- High Purity Boc-O-tert-butyl-L-tyrosine/Boc-Tyr(tBu)-OH 47375-34-8(Cas No.). Sichuan Tongsheng Amino Acid Co., Ltd.

- Fmoc-Tyr-OtBu [133852-23-0]. Aapptec Peptides. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. books.rsc.org [books.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. veeprho.com [veeprho.com]

- 6. L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-, 1,1-dimethy… [cymitquimica.com]

- 7. peptide.com [peptide.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Guide to the 1,1-Dimethylethyl Ester as a Carboxyl Protecting Group for Tyrosine

Abstract

For researchers, scientists, and professionals in drug development, the strategic manipulation of polyfunctional molecules is a daily challenge. The amino acid L-tyrosine, with its distinct α-amino, α-carboxyl, and phenolic hydroxyl groups, exemplifies this complexity. Effective chemical synthesis involving tyrosine, particularly in the construction of peptides, hinges on the precise and temporary masking of these reactive sites. This in-depth technical guide focuses on the critical role of the 1,1-dimethylethyl ester, more commonly known as the tert-butyl (tBu) ester, as a protecting group for the carboxylic acid functionality of tyrosine. We will explore the chemical principles governing its installation, its robust stability profile, the conditions for its selective removal, and its synergistic role within broader orthogonal protection strategies that are the cornerstone of modern peptide synthesis.

Introduction: The Challenge of Synthesizing with Tyrosine

In the field of chemical synthesis, a protecting group serves as a temporary molecular shield, rendering a functional group inert to prevent it from engaging in unwanted side reactions.[1][2] This strategy is fundamental to the synthesis of complex molecules like peptides, where multiple reactive centers must be managed.[3] Tyrosine presents a trifunctional challenge:

-

The α-Amino Group: A primary nucleophile that must be protected to prevent self-polymerization during carboxyl activation.

-

The α-Carboxyl Group: An acidic and potentially nucleophilic site that requires protection when another amino acid is being coupled to its N-terminus.

-

The Phenolic Hydroxyl Group: A reactive side chain susceptible to undesirable O-acylation or alkylation during synthesis.[4][5]

To successfully incorporate tyrosine into a growing peptide chain, each of these groups must be managed with a coherent and selective protection strategy. The 1,1-dimethylethyl ester provides a field-proven solution for the temporary inactivation of the carboxyl terminus.

The 1,1-Dimethylethyl (tert-Butyl) Ester: A Robust Carboxyl Guard

The tert-butyl (tBu) ester is a premier choice for carboxyl protection due to a unique combination of steric hindrance and electronic stability.[1][6] Its bulky tert-butyl group effectively shields the carbonyl carbon from attack by a wide array of nucleophiles and bases, conditions under which many other ester groups (like methyl or ethyl esters) would be cleaved.

The cornerstone of its utility is its method of cleavage: it is exceptionally stable to basic, nucleophilic, and reductive conditions, yet can be cleanly removed under strong acidic conditions.[6] This acid lability, which is mechanistically distinct from the cleavage conditions for many other common protecting groups, makes it an essential component of orthogonal synthesis strategies.[1][2]

Installation: Synthesizing Tyrosine tert-Butyl Ester

The most prevalent method for forming a tert-butyl ester is the acid-catalyzed addition of the carboxylic acid to isobutylene (2-methylpropene) or reaction with tert-butanol. The reaction proceeds via the formation of a relatively stable tertiary carbocation (the tert-butyl cation), which is then trapped by the carboxylate oxygen.[1]

A key consideration for tyrosine is the potential for the phenolic hydroxyl group to also undergo tert-butylation under these conditions.[6] Reaction conditions can be optimized to favor mono-esterification at the more acidic carboxyl group, but for peptide synthesis, it is often more practical to start with an N-protected tyrosine derivative to ensure selectivity.

Diagram 1: Synthesis of L-Tyrosine tert-Butyl Ester

Caption: Acid-catalyzed esterification of L-Tyrosine with isobutylene.

Experimental Protocol: Synthesis of L-Tyrosine tert-Butyl Ester

This protocol is a representative example synthesized from common laboratory practices.

-

Preparation: Suspend L-Tyrosine (1.0 eq) in dioxane in a pressure-rated flask equipped with a magnetic stir bar.

-

Acid Catalyst: Cool the suspension in an ice bath and cautiously add concentrated sulfuric acid (e.g., 0.1 eq) as the catalyst.

-

Reactant Addition: Add liquefied isobutylene (e.g., 5-10 eq) to the flask. Seal the flask securely.

-

Reaction: Allow the flask to warm to room temperature and stir for 48-72 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the flask, vent it carefully, and pour the reaction mixture into a cold aqueous solution of sodium bicarbonate to neutralize the acid.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure L-Tyrosine tert-butyl ester.[7][8][9]

Stability and Orthogonality in Peptide Synthesis

The strategic value of the tBu ester is most apparent in the context of Solid-Phase Peptide Synthesis (SPPS). The dominant modern strategy, Fmoc/tBu SPPS, relies on an "orthogonal" system where different protecting groups are removed by fundamentally different and non-interfering chemical mechanisms.[2]

-

Nα-Fmoc group: A base-labile group, removed at each cycle with a piperidine solution.

-

Side-Chain and C-Terminal tBu groups: Acid-labile groups, which are stable to piperidine.

The tBu ester on the C-terminal tyrosine is completely stable to the repeated piperidine treatments used to deprotect the N-terminus of the growing peptide chain.[1] It remains intact until the very end of the synthesis.

Table 1: Stability Profile of the tert-Butyl Ester Protecting Group

| Condition Category | Specific Reagents/Conditions | Stability of tBu Ester |

| Strong Acids | Trifluoroacetic Acid (TFA), HBr/AcOH, HF | Labile (Cleaved) |

| Mild Acids | Dilute aqueous acid, Acetic acid | Generally Stable |

| Bases | Piperidine, NaOH, NaHCO₃, DBU | Stable |

| Nucleophiles | Amines, Hydrazine, Thiolates | Stable |

| Reductive | Catalytic Hydrogenation (H₂/Pd) | Stable |

| Oxidative | Common oxidizing agents (e.g., mCPBA) | Stable |

Cleavage: The Acid-Mediated Deprotection

Removal of the tert-butyl ester is achieved by treatment with a strong acid, most commonly Trifluoroacetic Acid (TFA).[10] The mechanism involves protonation of the ester oxygen, followed by the elimination of the highly stable tert-butyl carbocation, which subsequently deprotonates to form gaseous isobutylene.[1][11]

R-COO-tBu + H⁺ ⇌ R-COO(H⁺)-tBu → R-COOH + (CH₃)₃C⁺ (CH₃)₃C⁺ → (CH₃)₂C=CH₂ + H⁺

A critical consideration during deprotection is the fate of the liberated tert-butyl carbocation. This potent electrophile can alkylate electron-rich side chains, particularly the indole ring of tryptophan and the thioether of methionine.[12] Even the phenolic ring of a deprotected tyrosine can be a target. To prevent these deleterious side reactions, "scavengers" are included in the TFA cleavage cocktail.[12][13] Common scavengers include water, triisopropylsilane (TIS), and ethanedithiol (EDT).

Diagram 2: TFA-Mediated Deprotection of a C-Terminal t-Butyl Ester

Caption: Cleavage of the t-butyl ester using a strong acid cocktail.

Experimental Protocol: Global Deprotection in SPPS

This protocol describes the final cleavage step in a typical Fmoc/tBu synthesis.

-

Preparation: Place the peptide-bound resin in a reaction vessel.

-

Cleavage Cocktail: Prepare a cleavage cocktail, typically consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours. This single step cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups (like tBu ethers and esters).[1]

-

Isolation: Filter the resin and collect the filtrate containing the deprotected peptide.

-

Precipitation: Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

-

Purification: Collect the peptide pellet by centrifugation, wash with cold ether, and dry. The crude peptide is then typically purified by reverse-phase HPLC.

The Complete Picture: Synergistic Protection of Tyrosine

While this guide focuses on the carboxyl group, a robust synthesis requires simultaneous protection of the phenolic side chain. The preferred protecting group for this in Fmoc chemistry is the tert-butyl (tBu) ether.[14] This creates the ideal building block: Fmoc-Tyr(tBu)-OH .[15][16]

When a peptide is synthesized ending with a C-terminal tyrosine, the starting material would be H-Tyr(tBu)-OtBu attached to the resin. The beauty of this strategy is that during the final global deprotection with TFA, the acid simultaneously cleaves:

-

The peptide from the acid-labile resin.

-

The tBu ether from the tyrosine side chain.

-

The tBu ester from the C-terminal carboxyl group (if present).

This concerted deprotection is highly efficient and a cornerstone of modern peptide manufacturing.

Diagram 3: Orthogonal Strategy for a Tyrosine-Containing Peptide

Caption: Selective Fmoc removal followed by simultaneous tBu deprotection.

Comparative Analysis with Other Carboxyl Protecting Groups

The choice of a protecting group is always context-dependent. The tert-butyl ester's properties make it ideal for Fmoc-based strategies, but other esters have their place.

Table 2: Comparison of Common Carboxyl Protecting Groups

| Protecting Group | Installation Method | Cleavage Conditions | Orthogonal To | Key Advantage |

| tert-Butyl (tBu) Ester | Isobutylene / H⁺ | Strong Acid (TFA, HF) | Fmoc (Base), Cbz (H₂) | High stability to base and nucleophiles; core of Fmoc/tBu strategy. |

| Methyl (Me) Ester | Methanol / H⁺ or SOCl₂ | Saponification (e.g., NaOH) | Fmoc, Boc, Cbz | Simple to install, but cleavage conditions are harsh for peptides. |

| Benzyl (Bzl) Ester | Benzyl alcohol / H⁺ | Catalytic Hydrogenolysis (H₂/Pd) | Fmoc, Boc | Cleavage is very mild; core of Boc/Bzl strategy.[17] |

| Allyl (All) Ester | Allyl alcohol / H⁺ | Pd(0) catalyst | Fmoc, Boc, tBu, Cbz | Cleavable under neutral conditions, offering another layer of orthogonality. |

Conclusion

The 1,1-dimethylethyl (tert-butyl) ester is more than just a protecting group; it is a strategic enabler in the complex art of peptide synthesis. Its robust stability to a wide range of chemical environments, combined with its clean, acid-triggered removal, provides the reliability and orthogonality required by researchers and drug developers. When used for the C-terminus of tyrosine, it integrates seamlessly with side-chain protection strategies, allowing for the efficient and controlled assembly of complex, biologically relevant peptides. A thorough understanding of its properties, application, and cleavage mechanism is essential for any scientist working at the frontier of synthetic chemistry.

References

- Organic Chemistry Portal. tert-Butyl Esters. [Link]

- Organic Chemistry Portal. tert-Butyl Ethers. [Link]

- Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. [Link]

- Request PDF. (2025). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. [Link]

- Google Patents. Method for preparing N-(9-fluorenylmethoxy carbony)-O-tertiary butyl-L-tyrosine. CN103833593A.

- YouTube. (2020). Peptide synthesis: Protecting groups for amine and carboxyl functionality. [Link]

- Thieme Chemistry. Novel tert-Butylation of Carboxylic Acids and Alcohols. [Link]

- National Institutes of Health (NIH). Synthesis of Perfluoro-tert-butyl Tyrosine, for Application in 19F NMR, via a Diazonium Coupling Reaction. [Link]

- PubMed. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.

- Organic Chemistry Portal. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. [Link]

- GCW Gandhi Nagar Jammu. Carboxyl protecting groups. [Link]

- ResearchGate. Protecting Groups in Peptide Synthesis | Request PDF. [Link]

- Royal Society of Chemistry. Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. [Link]

- Aapptec Peptides. Fmoc-Tyr(tBu)-OH; CAS 71989-38-3. [Link]

- AAPPTec.

- ResearchGate. How can I deprotect esters using TFA?. [Link]

- Google Patents. A kind of Fmoc-Thr(tBu)

- ResearchGate. Synthesis of L-Tyr(tBu)-OH. | Download Scientific Diagram. [Link]

- PubMed. Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement. [Link]

- ResearchGate. Protection of Phenols as t-Butyl Ethers under Mild Conditions. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biosynth.com [biosynth.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. thieme-connect.com [thieme-connect.com]

- 7. chemimpex.com [chemimpex.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. L-Tyrosine tert-butyl ester [myskinrecipes.com]

- 10. researchgate.net [researchgate.net]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. peptide.com [peptide.com]

- 15. caymanchem.com [caymanchem.com]

- 16. peptide.com [peptide.com]

- 17. m.youtube.com [m.youtube.com]

The Strategic Advantage of L-Tyrosine 1,1-dimethylethyl ester in Advanced Research and Synthesis

An In-Depth Technical Guide for Researchers

Abstract

In the landscape of complex chemical synthesis, particularly in the fields of peptide chemistry and drug development, the precise control of reactive functional groups is paramount. L-Tyrosine 1,1-dimethylethyl ester (H-Tyr-OtBu), the tert-butyl ester of L-Tyrosine, emerges as a critical building block, offering distinct advantages that streamline synthetic workflows and enhance product purity. This technical guide provides an in-depth analysis of the core benefits of utilizing H-Tyr-OtBu, focusing on its role in carboxylic acid protection, solubility enhancement, and prevention of common side reactions. We will explore the mechanistic principles behind its application, present detailed experimental protocols, and offer field-proven insights for its effective use in both solution-phase and solid-phase synthesis, establishing H-Tyr-OtBu as an indispensable tool for researchers and developers.

Introduction: The Challenge of Carboxyl Group Reactivity

L-Tyrosine is a fundamental amino acid in numerous biological processes and a common constituent of therapeutic peptides and other complex organic molecules.[1] However, its native structure, containing a free carboxylic acid, an α-amino group, and a reactive phenolic hydroxyl group, presents significant challenges during chemical synthesis. The carboxylic acid can readily participate in unwanted side reactions, particularly during the activation step required for amide bond formation. To achieve regioselective control and ensure the formation of the desired product, the strategic use of protecting groups is not merely beneficial but essential.[2][3]

This compound addresses this challenge by masking the C-terminal carboxyl group with a sterically hindering tert-butyl (tBu) group. This modification confers several key advantages that are foundational to its widespread use in research.[4]

Core Advantage I: Robust and Orthogonal Carboxyl Protection

The primary function of the 1,1-dimethylethyl ester (tert-butyl ester) is to serve as a temporary, robust protecting group for the carboxylic acid. The efficacy of a protecting group is defined by its ability to be selectively applied and removed under conditions that do not affect other functional groups within the molecule—a concept known as orthogonality.[5][6]

The tert-butyl ester excels in this role, particularly within the widely adopted Fmoc/tBu orthogonal protection strategy used in Solid-Phase Peptide Synthesis (SPPS).[2][7]

-

Stability: The tBu ester is highly stable under the basic conditions (e.g., piperidine in DMF) used to remove the Nα-Fmoc group during peptide chain elongation.[8] It is also stable to the conditions of many standard coupling reactions.

-

Acid-Labile Cleavage: The C-O bond of the tert-butyl ester is susceptible to cleavage under strongly acidic conditions, most commonly with trifluoroacetic acid (TFA).[9][10] This allows for the simultaneous deprotection of the C-terminus and acid-labile side-chain protecting groups (like tBu ethers on Tyr/Ser/Thr or tBu esters on Asp/Glu) in a single, final step.[5][11]

The mechanism of cleavage involves the protonation of the ester oxygen followed by the elimination of isobutylene, which forms a stable tert-butyl cation. This clean and efficient deprotection is a cornerstone of modern peptide chemistry.

Core Advantage II: Enhanced Solubility and Handling